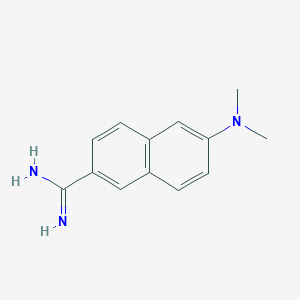

6-(Dimethylamino)-2-naphthimidamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15N3 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

6-(dimethylamino)naphthalene-2-carboximidamide |

InChI |

InChI=1S/C13H15N3/c1-16(2)12-6-5-9-7-11(13(14)15)4-3-10(9)8-12/h3-8H,1-2H3,(H3,14,15) |

InChI Key |

ZNHQEDBWVGALQP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis is a method for planning a chemical synthesis that starts with the target molecule and works backward to simpler, commercially available starting materials. ias.ac.inresearchgate.net For 6-(Dimethylamino)-2-naphthimidamide, the analysis begins by identifying the key functional groups: the naphthimidamide moiety and the dimethylamino group on the naphthalene (B1677914) core.

The primary disconnection breaks the carbon-nitrogen double bond of the imidamide group, suggesting a precursor containing a nitrile or an related functional group on the naphthalene ring and an amine. A further disconnection targets the dimethylamino group, which can be introduced through various amination reactions on a naphthalene precursor. This leads to a strategic selection of precursors such as a substituted naphthalene derivative, which can be functionalized to introduce both the amino and the imidamide groups. The choice of precursors is guided by their commercial availability and the efficiency of the subsequent chemical transformations. ias.ac.in

Classical and Contemporary Approaches for Naphthimidamide Synthesis

The synthesis of this compound involves two main stages: the construction and functionalization of the naphthalene core and the formation of the imidamide moiety.

Naphthalene Core Functionalization Techniques

The naphthalene core provides the structural backbone of the molecule. Functionalization of this core is essential to introduce the required substituents at specific positions. researchgate.net The introduction of the dimethylamino group at the 6-position can be achieved through various methods, including nucleophilic aromatic substitution or reductive amination on a suitable naphthalene precursor. researchgate.netgoogle.com For instance, a precursor like 6-amino-2-naphthoic acid could be a viable starting point, where the amino group can be dimethylated.

Contemporary methods for naphthalene functionalization often employ transition-metal-catalyzed cross-coupling reactions, which offer high regioselectivity and efficiency. nih.gov These techniques allow for the precise placement of functional groups, which is crucial for the synthesis of complex derivatives. nih.govbohrium.comthieme-connect.de

Amidination Reactions for Imidamide Moiety Formation

The formation of the imidamide group is a key step in the synthesis. This is typically achieved through an amidination reaction, which involves the reaction of a nitrile with an amine or ammonia (B1221849). organic-chemistry.org The Pinner reaction is a classical method for synthesizing amidines from nitriles and alcohols, followed by treatment with ammonia or an amine. organic-chemistry.org

More contemporary approaches utilize metal-catalyzed reactions or activating agents to facilitate the amidination under milder conditions. organic-chemistry.orgresearchgate.net For example, the reaction of a 6-(dimethylamino)naphthalene-2-carbonitrile (B11902107) with an amine in the presence of a Lewis acid or a transition metal catalyst can directly yield the desired naphthimidamide. researchgate.netnsf.gov

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, solvent, and the choice of catalyst or reagents. researchgate.net

Below is a table summarizing typical parameters that are optimized in the synthesis of related compounds:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd(OAc)₂ | CuI | Lewis Acid (e.g., ZnCl₂) |

| Solvent | Toluene (B28343) | DMF | Acetonitrile (B52724) |

| Temperature | 80 °C | 100 °C | Room Temperature |

| Reaction Time | 12 hours | 8 hours | 24 hours |

| Base | K₂CO₃ | Et₃N | Pyridine |

Derivatization Strategies for Structural Modification and Analog Generation

Derivatization of this compound allows for the generation of a library of analogs with modified properties. nih.gov This is achieved by introducing various substituents at different positions on the molecule. researchgate.netresearchgate.netresearchgate.net

Introduction of Substituents at Naphthalene and Imidamide Moieties

Substituents can be introduced on the naphthalene ring to modulate the electronic and steric properties of the molecule. researchgate.netresearchgate.netresearchgate.net For example, introducing electron-donating or electron-withdrawing groups can alter the molecule's photophysical properties. researchgate.net These modifications can be achieved by starting with appropriately substituted naphthalene precursors or by post-synthetic modification of the this compound core. researchgate.net

Similarly, the imidamide moiety can be modified by using different amines in the amidination step. This allows for the introduction of various alkyl or aryl groups on the nitrogen atoms of the imidamide, leading to a diverse range of N-substituted analogs. researchgate.netnsf.gov

The following table lists some possible derivatives that can be generated:

| Parent Compound | Modification Site | Introduced Substituent | Potential Derivative |

| This compound | Naphthalene Ring (e.g., C4 position) | Methoxy group | 4-Methoxy-6-(dimethylamino)-2-naphthimidamide |

| This compound | Naphthalene Ring (e.g., C7 position) | Bromo group | 7-Bromo-6-(dimethylamino)-2-naphthimidamide |

| This compound | Imidamide Nitrogen | Ethyl group | N-Ethyl-6-(dimethylamino)-2-naphthimidamide |

| This compound | Imidamide Nitrogen | Phenyl group | N-Phenyl-6-(dimethylamino)-2-naphthimidamide |

Conjugation with Biomolecules and Targeting Ligands (e.g., Peptides, Amino Acids)

The primary strategy for conjugating the 6-(dimethylamino)-2-naphthalimide (a derivative of the queried compound) moiety to biomolecules involves its incorporation as a fluorescent, non-canonical amino acid into peptide chains. This is achieved through the synthesis of a specialized building block suitable for standard solid-phase peptide synthesis (SPPS).

The key intermediate is an N-protected amino acid, Fmoc-α-amino-β-(6-N,N-dimethylamino naphthalimide) propanoic acid (Fmoc-Dap(6DMN)-OH). Current time information in Bangalore, IN.nih.gov This building block allows the 6DMN fluorophore to be positioned at specific sites within a peptide sequence. The synthesis of this compound enables its use in standard Fmoc-based SPPS protocols, which are widely employed for the automated and manual synthesis of peptides. nih.gov

The conjugation process involves the following key steps:

Activation: The Fmoc-Dap(6DMN)-OH building block is activated to facilitate the formation of a peptide bond. A common activating agent used for this specific amino acid is HATU (2-(1H-7-aza-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) methanaminium). nih.gov

Coupling: The activated amino acid is then coupled to the free N-terminal amine of the growing peptide chain, which is anchored to a solid support resin. The reaction is typically carried out in a solvent like N,N-Dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA). nih.gov

Iterative Synthesis: Following the incorporation of the 6DMN moiety, the Fmoc protecting group is removed, and the peptide chain can be further extended by coupling additional standard or modified amino acids. nih.gov

This methodology has been successfully applied to introduce the 6DMN fluorophore into bioactive peptides, such as δ-selective and μ-selective opioid receptor ligands. nih.govnih.gov The resulting fluorescently labeled peptides serve as valuable probes for studying biological processes, including receptor binding, distribution, and internalization by techniques like confocal laser scanning microscopy. nih.gov

Table 1: Reagents for Conjugation of 6DMN via Solid-Phase Peptide Synthesis

| Reagent/Compound | Function | Reference |

|---|---|---|

| Fmoc-Dap(6DMN)-OH | Fluorescent amino acid building block | Current time information in Bangalore, IN.nih.gov |

| HATU | Activating agent for peptide bond formation | nih.gov |

| DIEA | Non-nucleophilic base | nih.gov |

| DMF | Solvent | nih.gov |

| Piperidine (in DMF) | Reagent for Fmoc-deprotection | nih.gov |

Purification and Isolation Techniques for Research Grade Material

The purification of 6DMN-conjugated peptides to obtain research-grade material is a critical step that follows solid-phase synthesis and cleavage from the resin. The standard and most effective method for isolating the final product is preparative reverse-phase high-performance liquid chromatography (RP-HPLC) . nih.gov

The purification protocol for a 6DMN-conjugated peptide typically involves several distinct stages:

Cleavage and Deprotection: After synthesis is complete, the peptide is cleaved from the solid support resin, and all acid-labile side-chain protecting groups are removed simultaneously. This is accomplished using a strong acid "cleavage cocktail," commonly containing trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. nih.gov

Precipitation and Isolation of Crude Product: The TFA filtrate containing the cleaved peptide is concentrated. The crude peptide is then precipitated by adding it to a large volume of ice-cold ethyl ether. The resulting solid is isolated by centrifugation, washed with additional cold ether to remove remaining scavengers and organic impurities, and then dried. nih.gov

Purification by Preparative RP-HPLC: The dried crude product is redissolved, typically in a mixture of acetonitrile and water, and subjected to purification by preparative RP-HPLC. nih.gov This technique separates the desired full-length 6DMN-conjugated peptide from a complex mixture of impurities, which may include deletion sequences (peptides missing one or more amino acids) and fragments from incomplete synthesis or cleavage. The separation is based on the hydrophobicity of the molecules.

Lyophilization: Fractions containing the pure product, as identified by analytical HPLC and mass spectrometry, are pooled and lyophilized (freeze-dried) to yield the final peptide as a stable, fluffy powder.

The purity of the final research-grade material is typically assessed by analytical RP-HPLC and confirmed by mass spectrometry to verify the correct molecular weight. nih.gov For the precursor building blocks, such as Fmoc-protected amino acids, purification can sometimes be achieved through simpler methods like extraction and acidification followed by drying, or by recrystallization/washing with a suitable organic solvent like toluene, which can yield products with >98% purity without the need for column chromatography. cam.ac.ukajpamc.com

Table 2: Typical Purification Scheme for 6DMN-Conjugated Peptides

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Cleavage | Treatment with TFA/Water/TIS cocktail | Cleave peptide from resin and remove protecting groups | nih.gov |

| 2. Precipitation | Addition to ice-cold ethyl ether | Isolate crude peptide from cleavage reagents | nih.gov |

| 3. Purification | Preparative RP-HPLC | Separate target peptide from impurities | nih.gov |

| 4. Final Processing | Lyophilization | Obtain a stable, solid final product | nih.gov |

Advanced Spectroscopic Characterization and Photophysical Mechanisms

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission spectra of 6-(dimethylamino)-2-naphthimidamide derivatives are highly sensitive to the surrounding environment. This sensitivity is a hallmark of solvatochromic fluorophores, which exhibit changes in their spectral properties in response to the polarity of the solvent. nih.gov

The fluorescence of this compound derivatives demonstrates a marked dependence on the polarity of the solvent, a phenomenon known as solvatochromism. For instance, the fluorescence of 6-N,N-dimethylamino-2,3-naphthalimide (6DMN) is significantly red-shifted in polar protic environments. nih.govnih.gov This is evidenced by a substantial shift in the maximum emission intensity from 491 nm in a nonpolar solvent like toluene (B28343) to 592 nm in a highly polar protic solvent such as water. nih.govnih.gov This large Stokes shift is indicative of a significant change in the dipole moment of the molecule upon excitation.

The solvatochromic behavior of these compounds makes them excellent probes for investigating the microenvironment of complex systems like proteins and membranes. nih.govresearchgate.net For example, they generally exhibit low fluorescence quantum yields in aqueous solutions but become highly fluorescent when bound to the hydrophobic sites of proteins or within nonpolar solvents. nih.govresearchgate.net

Table 1: Emission Maxima of a 6DMN Derivative in Various Solvents

| Solvent | Emission Maximum (λem) |

|---|---|

| Toluene | 491 nm |

| Chloroform (B151607) | Not specified |

| Water | 592 nm |

This table showcases the significant red-shift in the emission wavelength of a 6DMN derivative as the solvent polarity increases, a characteristic feature of solvatochromism. nih.govnih.gov

The shifts observed in the excitation and emission bands of this compound derivatives provide insights into the nature of the electronic transitions and the excited state. The large red shift in the emission spectrum with increasing solvent polarity suggests a more polar excited state compared to the ground state. nih.govnih.gov This is a common feature for molecules with a "push-pull" electronic structure, where an electron-donating group (the dimethylamino group) is conjugated with an electron-accepting group.

In some cases, derivatives can be used as ratiometric sensors. For instance, peptides incorporating a 6DMN residue have been shown to exhibit a long-wavelength emission band around 596 nm that increases upon binding to certain protein domains, while a shorter-wavelength band at approximately 460 nm remains relatively constant. nih.gov

Fluorescence Quantum Yield and Radiative/Non-Radiative Decay Pathways

The fluorescence quantum yield (Φ) of this compound derivatives is highly dependent on the environment. nih.govnih.gov A dramatic decrease in quantum yield is observed as the solvent polarity increases. For example, the quantum yield of 6DMN decreases by more than 100-fold from 0.225 in chloroform to a mere 0.002 in water. nih.govnih.gov

This pronounced decrease in fluorescence efficiency in polar solvents is attributed to the facilitation of non-radiative decay pathways. In polar environments, the excited state is stabilized, which can promote processes like intersystem crossing or internal conversion, competing with fluorescence emission. The formation of a twisted intramolecular charge transfer (TICT) state is a significant non-radiative decay pathway in many "push-pull" fluorophores, which can be influenced by solvent polarity. gist.ac.krresearchgate.net

Table 2: Fluorescence Quantum Yields of a 6DMN Derivative

| Solvent | Fluorescence Quantum Yield (Φ) |

|---|---|

| Chloroform | 0.225 |

| Water | 0.002 |

This table highlights the drastic reduction in the fluorescence quantum yield of a 6DMN derivative when moving from a nonpolar to a polar solvent. nih.govnih.gov

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy offers a deeper understanding of the excited-state dynamics of this compound and its derivatives. nih.govmdpi.com

The photophysics of molecules with electron donor and acceptor groups, such as this compound, often involves excited-state intramolecular charge transfer (ICT) processes. gist.ac.kr Upon photoexcitation, an electron is transferred from the dimethylamino (donor) group to the naphthimidamide (acceptor) moiety, leading to a highly polar excited state. nih.govgist.ac.kr

Fluorescence lifetime measurements provide quantitative data on the rates of radiative and non-radiative decay processes. The fluorescence lifetime of a fluorophore is sensitive to its local environment. For this compound derivatives, the fluorescence lifetime is expected to decrease in more polar solvents due to the increased rates of non-radiative decay.

Time-resolved fluorescence studies can distinguish between different populations of the fluorophore, such as when it is free in solution versus when it is bound to a macromolecule. nih.gov This is because the different environments will result in distinct fluorescence decay kinetics. For instance, when a fluorophore moves from a polar aqueous environment to a less polar binding pocket of a protein, an increase in its fluorescence lifetime is often observed, consistent with a higher quantum yield in the nonpolar environment. nih.gov

Interaction with Solvent Environments and Dipolar Relaxation Phenomena

The photophysical properties of donor-acceptor substituted aromatic compounds, such as those in the aminonaphthalene family, are highly sensitive to the surrounding solvent environment. This sensitivity, known as solvatochromism, arises from the change in the electronic distribution upon photoexcitation, leading to a more polar excited state compared to the ground state. This increased polarity results in a significant Stokes shift and a decrease in fluorescence quantum yield as the solvent polarity increases. rsc.orgrsc.org The interaction with polar solvent molecules stabilizes the excited state, influencing the de-excitation pathway and, consequently, the fluorescence characteristics. rsc.orgrsc.org

A key mechanism governing the photophysics of many aminonaphthalene derivatives in polar solvents is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. rsc.orgrsc.org Following excitation to a locally excited (LE) state, the molecule can undergo a conformational change, typically a rotation around the C-N bond of the dimethylamino group, to form a non-emissive or weakly emissive TICT state, particularly in strong polar solvents. rsc.orgrsc.org This process competes with fluorescence emission from the LE or a planar Intramolecular Charge Transfer (ICT) state, leading to a lower quantum yield in polar environments. rsc.orgekb.eg The study of related naphthalimide derivatives using ultrafast spectroscopy has provided detailed insights into these excited-state evolution pathways, demonstrating the competition between ICT and TICT states in solvents of varying polarity. rsc.org

The dynamic process of solvent molecules reorienting around the excited-state dipole of the fluorophore is known as dipolar relaxation. nih.govnih.gov This relaxation occurs on a timescale comparable to or faster than the fluorescence lifetime and leads to a time-dependent lowering of the excited-state energy, resulting in a red-shift of the emission spectrum. nih.gov In environments like lipid bilayers, fluorescent probes can exhibit multiple populations associated with different extents and speeds of dipolar relaxation. nih.gov For instance, a study on a chalcone (B49325) derivative in a lipid bilayer identified two distinct populations with different fluorescence decay times and Stokes shifts, attributed to the fast rotational relaxation of nearby dipolar molecules like water. nih.gov The fluorescence lifetimes of aminonaphthalene derivatives are often described by a biexponential decay, where the shorter lifetime component is assigned to the LE state and the longer component to the ICT state. ekb.eg

The significant solvatochromic effect observed in aminonaphthalene derivatives makes them valuable as fluorescent probes to study the polarity and dynamics of microenvironments in systems like proteins and membranes. mdpi.comresearchgate.net

Table 1: Effect of Solvent Polarity on the Photophysical Properties of a Donor-Acceptor Naphthalimide Derivative

This table illustrates the typical solvatochromic behavior of a naphthalimide derivative with a donor-acceptor structure, which is analogous to the expected behavior of this compound. Data is based on findings for a similar naphthalimide derivative. rsc.orgrsc.org

| Solvent | Polarity (Dielectric Constant) | Emission Maximum (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ) |

| Hexane | 1.88 | - | Large | High |

| Tetrahydrofuran (THF) | 7.58 | - | Larger | Moderate |

| Acetonitrile (B52724) (ACN) | 37.5 | - | Largest | Low |

Note: Specific values for emission maximum, Stokes shift, and quantum yield are highly dependent on the exact molecular structure. The table represents the general trend of a red-shifted emission, an increasing Stokes shift, and a decreasing quantum yield with increasing solvent polarity.

Vibrational Spectroscopy for Structural Elucidation and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful non-destructive tool for elucidating the molecular structure and conformation of chemical compounds. nih.govnih.gov By probing the vibrational modes of a molecule, these techniques provide a "fingerprint" spectrum that is unique to the compound's structure. nih.gov

For aromatic compounds like this compound, Fourier-Transform Infrared (FT-IR) spectroscopy is particularly useful for identifying key functional groups. Although a specific FT-IR spectrum for this compound is not publicly available, the analysis of a closely related precursor, 1-naphthylamine, provides insight into the characteristic vibrational bands of the aminonaphthalene core. researchgate.netnih.govnist.gov

In the FT-IR spectrum of 1-naphthylamine, the N-H stretching vibrations of the primary amine group are typically observed as a doublet in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic naphthalene (B1677914) ring appear around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to a series of bands in the 1400-1650 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. Finally, the out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the naphthalene ring, are found in the 700-900 cm⁻¹ region. researchgate.netresearchgate.net For this compound, one would expect to see additional bands corresponding to the C-H stretching of the dimethylamino group and the characteristic vibrations of the naphthimidamide group.

Raman spectroscopy, being complementary to IR spectroscopy, is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov It would be highly effective in characterizing the C=C bonds of the naphthalene ring system in this compound. nih.gov Conformational changes, such as the pyramidalization at the nitrogen atom of the amino group or rotation around the C-N bond, can also be investigated through detailed analysis of the vibrational spectra, often aided by computational modeling. researchgate.net

Table 2: Characteristic FT-IR Vibrational Bands of 1-Naphthylamine

This table presents the key IR absorption bands for 1-naphthylamine, a structural precursor to this compound. The assignments provide a basis for interpreting the vibrational spectrum of the target compound. Data is based on spectra and information for 1-naphthylamine. researchgate.netnih.govnist.gov

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3430, ~3350 | N-H stretch | Asymmetric & Symmetric |

| ~3050 | C-H stretch | Aromatic |

| ~1620 | N-H bend | Scissoring |

| ~1580, ~1510 | C=C stretch | Aromatic ring |

| ~1300 | C-N stretch | Aromatic amine |

| ~800-750 | C-H bend | Out-of-plane |

Molecular Recognition and Mechanistic Investigations in Biological Systems

Nucleic Acid Interaction Mechanisms

The interaction of small molecules with nucleic acids is a cornerstone of drug design and molecular biology. For 6-(Dimethylamino)-2-naphthimidamide, the planar naphthyl ring system and the cationic dimethylamino group suggest a propensity for binding to DNA and RNA.

DNA and RNA Binding Modes (e.g., Intercalation, Minor Groove Interaction)

While direct evidence for this compound is not available, studies on analogous compounds offer insights into potential binding modes. For instance, N-(3-dimethylaminopropyl)naphtho[2,1-b]thiophene-4-carboxamide, a compound with a similar polycyclic aromatic structure and a dimethylamino-containing side chain, has been shown to bind to DNA primarily through intercalation. nih.gov This process involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix. The cationic side chain likely serves to stabilize this interaction through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.gov

Specificity for DNA/RNA Sequences and Structures

The specificity of small molecules for particular DNA or RNA sequences or structures (e.g., G-quadruplexes, hairpins) is a critical aspect of their biological activity. For intercalating agents, specificity can be influenced by the electronic and steric properties of the molecule, which may favor interaction with certain base-pair steps. For example, some intercalators show a preference for GC-rich regions, while others favor AT-rich sequences.

For minor groove binders, specificity is often dictated by the pattern of hydrogen bond donors and acceptors on the molecule, which can interact with the edges of the base pairs in the groove. Polyamides, for instance, can be designed to recognize specific DNA sequences with high affinity. nih.gov Without experimental data for this compound, its sequence or structural specificity remains speculative. Future studies using techniques like footprinting or sequencing could elucidate these preferences.

Stoichiometry and Thermodynamics of Nucleic Acid Binding

The stoichiometry of binding refers to the number of small molecules that bind to a single nucleic acid molecule or a specific binding site. The thermodynamics of this interaction, including the enthalpy (ΔH) and entropy (ΔS) changes, provide a deeper understanding of the binding forces.

For the related N-(3-dimethylaminopropyl)naphtho[2,1-b]thiophene-4-carboxamide derivatives, binding constants to calf thymus DNA are in the range of 35-900 x 10³ M⁻¹ at 25°C. nih.gov Calorimetric titrations have shown that the enthalpy of intercalation for these compounds is favorable (exothermic), with values around -5.9 to -7.5 kcal/mol. nih.gov The entropy of binding is also generally favorable. nih.gov For larger hairpin polyamides, which bind in the minor groove, the binding can be either enthalpically or entropically driven, depending on the specific compound and the binding site. nih.govnih.gov It is plausible that the binding of this compound to nucleic acids would also be a thermodynamically favorable process, though the precise parameters would need to be determined experimentally.

| Parameter | Value for N-(3-dimethylaminopropyl)naphtho[2,1-b]thiophene-4-carboxamide derivatives nih.gov |

| Binding Constant (K) | 35-900 x 10³ M⁻¹ |

| Enthalpy of Binding (ΔH) | ~ -5.9 to -7.5 kcal/mol |

| Entropy of Binding (ΔS) | ~ 7-15 cal/deg/mol |

Modulation of DNA/RNA Conformation and Stability

The binding of small molecules can induce significant conformational changes in DNA and RNA, which in turn can affect their biological function. Intercalation, for example, typically leads to an unwinding and lengthening of the DNA helix to accommodate the inserted molecule. This can impact processes like replication and transcription.

Protein and Membrane Interaction Studies

The 6-(dimethylamino)-2-naphthalene core of this compound is a well-known environmentally sensitive fluorophore. This property makes it a valuable tool for studying interactions with proteins and biological membranes.

Enzyme and Transporter Interaction Studies

Interaction with Specific Cellular Transporters

Without any research findings, the creation of interactive data tables is also not feasible.

It is possible that the compound name is misspelled, is a very new or proprietary molecule not yet described in public literature, or is known by a different nomenclature.

For reference, a related class of compounds, the 6-acyl-2-(dimethylamino)naphthalenes, such as Laurdan and Prodan, are well-documented fluorescent probes used extensively for the types of studies outlined in the request. However, in strict adherence to the instructions to focus solely on "this compound," information on these related compounds is not provided here.

In-depth Analysis of this compound in Advanced Research Applications

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available research data specifically for the compound This compound that aligns with the requested article outline. The applications in fluorescent imaging, biochemical assays, and the development of bioconjugates appear to be undocumented for this specific chemical entity.

The search results consistently identified related but structurally distinct compounds, most notably 6-N,N-dimethylamino-2,3-naphthalimide (6DMN) , as well as other fluorescent probes like PRODAN and LAURDAN . These compounds share a dimethylamino-naphthalene core, which is a known fluorophore, but differ in the functional group at the 2-position. A "naphthimidamide" is chemically different from a "naphthalimide," and research findings cannot be accurately extrapolated between them.

Due to the strict requirement to focus solely on this compound and the absence of relevant scientific literature for this specific compound, it is not possible to generate the detailed, evidence-based article as requested. Providing an article would require misattributing research from other compounds, which would be scientifically inaccurate and misleading.

Should research on the closely related and well-documented compound 6-N,N-dimethylamino-2,3-naphthalimide (6DMN) be of interest, a detailed article on its extensive applications as a fluorescent probe can be provided.

Applications As Advanced Research Probes and Tools

Integration with Advanced Microscopy Techniques (e.g., Confocal Laser Scanning Microscopy)

The unique photophysical properties of 6-(Dimethylamino)-2-naphthimidamide, more commonly referred to in scientific literature as 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), make it an exceptional tool for integration with advanced microscopy techniques, most notably Confocal Laser Scanning Microscopy (CLSM). nih.govnih.gov CLSM is a powerful imaging technique that provides high-resolution, three-dimensional images of biological specimens by systematically rejecting out-of-focus light. researchgate.net The utility of 6DMN in this context stems from its nature as an environment-sensitive fluorophore. nih.govresearchgate.net

Environment-sensitive probes are a class of fluorescent molecules whose spectral characteristics, such as emission wavelength and quantum yield, are highly dependent on the polarity of their immediate surroundings. nih.gov 6DMN exhibits a low fluorescence quantum yield in polar, aqueous environments but becomes intensely fluorescent when it binds to hydrophobic sites, such as those found in proteins or cellular membranes. nih.govresearchgate.net This characteristic is highly advantageous for CLSM studies because it generates a high signal-to-noise ratio; the probe "lights up" upon binding to its target, while the unbound probe in the surrounding aqueous medium contributes minimal background fluorescence. nih.gov This allows for precise visualization of specific molecular interactions and localization of target molecules within cells and tissues. nih.gov

Detailed Research Findings

Research has successfully leveraged the properties of 6DMN to create sophisticated probes for biological investigation. A key strategy involves the synthesis of an Fmoc-protected amino acid derivative of the 6DMN fluorophore. researchgate.netnih.gov This derivative can be readily incorporated into peptides using standard solid-phase peptide synthesis, effectively tagging these peptides with a sensitive fluorescent reporter. nih.gov

One significant application has been the development of fluorescent ligands for studying opioid receptors. nih.gov Researchers have synthesized fluorescent antagonists for δ-opioid receptors by conjugating 6DMN to selective peptide sequences. These probes have been identified as highly suitable for studying the distribution, internalization, and trafficking of these receptors in living cells in real-time using CLSM. nih.gov The fluorescence intensity increases significantly when the 6DMN-labeled peptide binds to the hydrophobic environment of the receptor, enabling clear imaging of the ligand-receptor interaction. nih.gov

Another area of application is in monitoring protein-protein interactions. nih.gov Peptides incorporating the 6DMN residue have been designed to study Src Homology 2 (SH2) domains, which are crucial components in cellular signaling pathways that recognize phosphotyrosine residues. Upon binding to target SH2 domains (such as Crk SH2, Abl SH2, and PI3K SH2), these peptide probes show a substantial increase in their fluorescence quantum yield. nih.gov This "turn-on" fluorescence provides a direct method for observing and quantifying these specific protein-protein binding events within a cellular context. nih.gov

The table below summarizes the key photophysical properties of 6DMN and its application in research as a fluorescent probe.

Table 1: Research Findings on this compound (6DMN) as a Fluorescent Probe

| Property / Application | Description | Research Context | Reference |

|---|---|---|---|

| Solvatochromism | The fluorescence emission is red-shifted in polar environments. The maximum emission shifts from 491 nm in toluene (B28343) to 592 nm in water. | Characterization of the fluorophore's environment-sensitive properties. | nih.govnih.gov |

| Quantum Yield (Φ) | The fluorescence quantum yield is highly sensitive to solvent polarity, decreasing over 100-fold from nonpolar to polar solvents (e.g., 0.225 in chloroform (B151607) vs. 0.002 in water). | Establishes the basis for its use as a "turn-on" probe with low background. | nih.govnih.gov |

| Probe Application | Fluorescent probe for δ-opioid receptors. | Used to study receptor distribution and internalization via Confocal Laser Scanning Microscopy. | nih.gov |

| Probe Application | Fluorescent sensor for protein-protein interactions. | Peptides with 6DMN were used to detect binding to SH2 domains, showing a significant increase in fluorescence upon binding. | nih.gov |

| Synthetic Integration | An Fmoc-protected amino acid derivative of 6DMN was synthesized. | Allows for straightforward incorporation of the fluorophore into peptides using standard solid-phase synthesis methods. | researchgate.netnih.gov |

Structure Activity Relationship Sar and Rational Design of Analogs

Impact of Substituent Effects on Photophysical Properties

The photophysical characteristics of 6-(dimethylamino)-2-naphthimidamide are highly sensitive to the electronic nature of its substituents and the polarity of its environment. The dimethylamino group at the 6-position acts as a strong electron-donating group, which is crucial for the compound's fluorescent properties. Modifications to the naphthalene (B1677914) core or the imidamide group can significantly alter the absorption and emission spectra.

Environment-sensitive fluorophores like this compound and its derivatives typically exhibit low quantum yields in aqueous solutions but become highly fluorescent in nonpolar solvents or when bound to hydrophobic regions within proteins or membranes. nih.gov For instance, a related compound, methyl 2-(6-(dimethylamino)-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)acetate, shows a dramatic red shift in its fluorescence emission from 491 nm in toluene (B28343) to 592 nm in water, with a more than 100-fold decrease in fluorescence quantum yield from 0.225 in chloroform (B151607) to 0.002 in water. nih.gov This solvatochromism is a key feature, making such compounds excellent probes for studying molecular environments.

The introduction of various substituents can modulate these properties. A study on substituted imidazonaphthyridine derivatives demonstrated that changes in substitution patterns lead to significant variations in fluorescence quantum yield and radiative and non-radiative rate constants. nih.gov Generally, electron-withdrawing groups tend to cause a red-shift in the emission spectrum, while electron-donating groups may cause a blue-shift, depending on their position on the aromatic system. The excited state dipole moment of these types of derivatives is typically higher than the ground state dipole moment, contributing to their environmental sensitivity. nih.gov

Table 1: Solvent Effects on the Photophysical Properties of a Related Naphthalimide Derivative

| Solvent | Emission Max (nm) | Fluorescence Quantum Yield (Φ) |

| Toluene | 491 | - |

| Chloroform | - | 0.225 |

| Water | 592 | 0.002 |

Data extracted from a study on a model compound, methyl 2-(6-(dimethylamino)-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)acetate, which has a similar fluorophore core. nih.gov

Correlation between Structural Features and Biological Interaction Affinity/Specificity

For instance, in the context of fluorescent probes for receptors, the core fluorophore provides the signal, while appended pharmacophores guide the binding to the target. In the development of fluorescent ligands for opioid receptors, a derivative of 6-dimethylamino-2,3-naphthalimide was incorporated into a peptide scaffold that mimics an endogenous ligand. nih.gov The resulting probe demonstrated high affinity and specificity for the δ-opioid receptor.

The nature of the substituents can also influence interactions with other biological structures, such as lipid membranes. A study on 6-lauroyl-2-(N,N-dimethylamino)naphthalene (LAURDAN), a related fluorescent probe, revealed that its interaction with the lipid environment is sensitive to the chemical nature of the lipids. nih.gov The dimethylamino group, in particular, was proposed to interact with the ester linkage of phospholipids (B1166683), affecting the probe's spectral properties. nih.gov This suggests that analogs of this compound could be designed to probe specific features of lipid bilayers.

Furthermore, the introduction of specific functional groups can enhance binding to target proteins. For example, in the design of BODIPY-anthracene dyads for antimicrobial photodynamic therapy, the addition of 2,6-alkynyl-piperazine substituents was shown to enhance π-conjugation and facilitate stronger interactions with bovine serum albumin. mdpi.com

Design Principles for Modulating Permeation and Intracellular Distribution

The ability of this compound analogs to cross cellular membranes and accumulate in specific intracellular compartments is governed by several key design principles. Lipophilicity, molecular size, and charge are primary determinants of passive diffusion across the lipid bilayer.

Increasing the lipophilicity of a molecule, for instance, by adding alkyl or aryl groups, generally enhances its ability to partition into the hydrophobic core of the cell membrane, thereby facilitating cell permeation. However, excessive lipophilicity can lead to non-specific binding to cellular components and poor aqueous solubility.

The introduction of charged groups, such as primary amines or carboxylic acids, will generally decrease membrane permeability. However, these groups can be strategically employed to target the molecule to the cell surface or to specific organelles with a corresponding membrane potential. The interaction between the dimethylamino group of a related probe and the ester linkages of phospholipids highlights how specific chemical features can influence membrane interactions. nih.gov

Strategies for Enhancing Photostability and Quantum Yield in Biological Media

A significant challenge in the use of fluorescent probes in biological systems is maintaining their performance in aqueous, complex environments. The fluorescence quantum yield of many organic dyes, including those related to this compound, is often quenched in water. nih.gov

Several strategies can be employed to enhance photostability and quantum yield:

Structural Rigidification: Incorporating structural elements that restrict intramolecular motion can reduce non-radiative decay pathways and increase the quantum yield.

Substitution with Electron-Withdrawing Groups: The introduction of cyano groups into triarylboron/phenoxazine hybrids has been shown to significantly boost their photoluminescence quantum yields. rsc.org This strategy could potentially be applied to the this compound scaffold.

Protection from the Aqueous Environment: Encapsulating the fluorophore within a larger molecular assembly, such as a peptide or a synthetic polymer, can shield it from quenchers present in the biological medium. For example, when a 6-dimethylamino-2,3-naphthalimide derivative binds to its target receptor, its fluorescence increases due to the change in its local environment from aqueous to a more nonpolar protein-binding pocket. nih.gov

Development of Multi-Functional Probes and Hybrid Scaffolds

The this compound scaffold can serve as a platform for the development of multi-functional probes and hybrid molecules. By combining the fluorescent properties of the core structure with other functional moieties, researchers can create tools for a wide range of applications.

An example of this approach is the creation of fluorescent ligands for G-protein coupled receptors. By attaching a pharmacophore with known binding affinity for a specific receptor to the this compound core, a probe can be developed to visualize the receptor's distribution and dynamics in living cells. nih.gov

Another strategy involves the development of theranostic agents, which combine diagnostic and therapeutic functions in a single molecule. For instance, a this compound analog could be coupled to a photosensitizer to create a probe for photodynamic therapy that allows for simultaneous imaging and treatment. The design of BODIPY-anthracene dyads for antimicrobial photodynamic therapy illustrates this principle, where the molecule is designed for both fluorescence imaging and the generation of reactive oxygen species upon irradiation. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure (e.g., HOMO-LUMO, Charge Distribution)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. For naphthalene (B1677914) derivatives, these calculations provide insights into their stability, reactivity, and optical properties.

Studies on various naphthalene derivatives reveal that the introduction of substituent groups significantly influences the electronic structure. tandfonline.com For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) for a series of hydroxynaphthalenes was found to range from -5.430 eV to -5.906 eV. tandfonline.com The HOMO and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic excitation properties. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity and polarizability. samipubco.com

For naphthalene itself, DFT calculations with the aug-cc-pVQZ basis set have determined the HOMO-LUMO gap to be approximately 4.75 eV. samipubco.com In derivatives, electron-donating groups like the dimethylamino group are expected to raise the HOMO energy level, while the nature of the substituent at the 2-position will modulate the LUMO energy. This would likely lead to a smaller HOMO-LUMO gap in 6-(Dimethylamino)-2-naphthimidamide compared to unsubstituted naphthalene, enhancing its potential for charge transfer interactions.

Natural Bond Orbital (NBO) analysis is another powerful tool to study charge distribution and intramolecular interactions. In molecules with donor-acceptor groups, NBO analysis can quantify the charge transfer from the donor (dimethylamino group) to the acceptor part of the molecule. This charge delocalization is a key factor in the photophysical properties of such compounds.

Table 1: Calculated Electronic Properties of a Representative Naphthalene Derivative

| Property | Value | Method/Basis Set | Reference |

| HOMO Energy | -5.430 eV | B3LYP/6-311++G(d,p) | tandfonline.com |

| LUMO Energy | -0.95 eV (estimated) | B3LYP/6-311++G(d,p) | tandfonline.com |

| HOMO-LUMO Gap | 4.48 eV (estimated) | B3LYP/6-311++G(d,p) | tandfonline.com |

Note: The values in this table are for a representative naphthalene derivative (4Me-1Nol) and are intended to provide an illustrative example of the electronic properties of this class of compounds.

Molecular Modeling of Excited States and Photophysical Pathways

The photophysical properties of 6-(dimethylamino)naphthalene derivatives are of significant interest due to their use as fluorescent probes. Molecular modeling, particularly Time-Dependent DFT (TD-DFT), is a workhorse for computing UV-Vis absorption spectra and understanding electronic excited states. youtube.com

For fluorescent probes like Prodan (6-propionyl-2-dimethylaminonaphthalene), which is structurally similar to the target compound, computational studies have elucidated the nature of its excited states. These molecules often exhibit intramolecular charge transfer (ICT) upon excitation, where electron density moves from the dimethylamino donor group to the electron-accepting substituent on the naphthalene ring. This ICT state is highly sensitive to the polarity of the environment, which is the basis for their use as environmental probes.

The photophysical pathways include absorption to an excited state, followed by relaxation through fluorescence, internal conversion, or intersystem crossing. Nonadiabatic excited-state molecular dynamics (NA-ESMD) simulations can model these complex processes, including the transitions between different potential energy surfaces. youtube.com Such simulations can reveal the dynamics of solvent relaxation around the excited molecule and its impact on the emission spectrum.

For many naphthalene derivatives, the fluorescence quantum yield and lifetime are strongly dependent on the solvent. This solvatochromism is a hallmark of molecules with a significant change in dipole moment upon excitation, a characteristic feature of ICT states.

Molecular Docking Simulations of Ligand-Target Interactions (e.g., DNA, Proteins, Enzymes)

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target. Naphthalene-based structures are known to interact with biological targets like DNA and various proteins.

Docking studies of naphthalene diimide linked bis-naphthalimides have shown their potential as DNA intercalating agents. nih.gov These studies revealed that the planar naphthalene rings can insert between the base pairs of DNA, and the linker and side chains can form hydrogen bonds and hydrophobic interactions within the DNA grooves. nih.gov Similarly, it is plausible that this compound, with its planar aromatic system, could also intercalate into DNA. The amidinium group, which is typically protonated at physiological pH, could further stabilize this interaction through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

In another study, molecular docking of a sulphonamide derivative bearing a naphthalene moiety into the colchicine-binding site of tubulin suggested its potential as a tubulin polymerization inhibitor. nih.gov The estimated binding energy was -9.6 kcal/mol, indicating a strong interaction. nih.gov This highlights the potential for naphthalene-based compounds to bind to specific pockets in proteins. A theoretical analysis of naphthalene dioxygenase, an enzyme involved in the biodegradation of polycyclic aromatic hydrocarbons, used molecular modeling to understand substrate specificity based on the size and shape of the active site. nih.gov

Table 2: Illustrative Molecular Docking Results for a Naphthalene Derivative with Tubulin

| Parameter | Value | Target | Reference |

| Binding Energy | -9.6 kcal/mol | Tubulin (colchicine site) | nih.gov |

| Key Interactions | Hydrophobic interactions, hydrogen bonds | Tubulin | nih.gov |

Note: This table presents data for a naphthalene-sulphonamide derivative and serves as an example of the potential interactions of naphthalene-based compounds with protein targets.

Molecular Dynamics Simulations for Dynamic Interaction Analysis (e.g., with membranes)

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights that are not available from static models. For fluorescent probes with a naphthalene core, MD simulations have been extensively used to study their behavior within lipid bilayers. mdpi.comnih.gov

These simulations can reveal the precise location, orientation, and dynamics of the probe within the membrane. nih.gov For probes like Laurdan (a derivative of 2-dimethylaminonaphthalene), MD simulations have shown that the naphthalene moiety resides at the hydrophobic-hydrophilic interface of the membrane, with the dimethylamino group exposed to the aqueous environment. The orientation and depth of penetration of the probe can be influenced by the lipid composition and phase of the membrane.

MD simulations can also elucidate the perturbation that the probe induces on the surrounding lipid molecules. nih.gov This is crucial for validating the use of these molecules as non-invasive reporters of membrane properties. The simulations can quantify changes in lipid order, membrane thickness, and lateral diffusion of lipids in the vicinity of the probe. By understanding these dynamic interactions, a more accurate interpretation of experimental fluorescence data can be achieved.

Prediction of Spectroscopic Properties in Varied Environments

A key application of computational chemistry is the prediction of spectroscopic properties and how they are affected by the molecular environment. For solvatochromic dyes like those based on 6-(dimethylamino)naphthalene, predicting the shift in absorption and emission spectra in different solvents is of great interest.

Using TD-DFT combined with continuum solvation models (like the Polarizable Continuum Model, PCM), it is possible to calculate the electronic transition energies in various solvents. These calculations can reproduce the experimentally observed red-shift in the emission spectrum as the solvent polarity increases. This shift is a direct consequence of the stabilization of the highly polar ICT excited state by polar solvent molecules.

More advanced quantum mechanics/molecular mechanics (QM/MM) methods can provide an even more accurate description by treating the solute quantum mechanically and the solvent molecules classically. youtube.com This approach allows for the explicit consideration of specific solute-solvent interactions, such as hydrogen bonding, which can have a significant impact on the spectroscopic properties. Such computational studies are vital for the rational design of new fluorescent probes with tailored spectroscopic responses to their environment. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Advancements in Synthetic Methodologies for Complex Naphthimidamide Scaffolds

The development of novel synthetic strategies is paramount to expanding the utility of 6-(dimethylamino)-2-naphthimidamide-based probes. A significant advancement in this area is the synthesis of an Fmoc-protected amino acid derivative containing the 6-N,N-dimethylamino-2,3-naphthalimide (6-DMN) fluorophore. nih.gov This development is crucial as it allows for the incorporation of the fluorophore into peptides using standard solid-phase peptide synthesis techniques. nih.gov This opens up avenues for creating complex, custom-designed peptide probes for a wide array of biological targets.

Exploration of Novel Biological Targets for Molecular Probing

A key area of future research lies in the application of this compound derivatives to explore new and challenging biological targets. The prediction of potential biological targets through computational methods like inverse molecular docking is a burgeoning strategy to identify new applications for existing compounds. nih.gov

To date, probes based on the related 6-DMN fluorophore have been successfully employed to study δ-opioid receptors and Src homology 2 (SH2) phosphotyrosine binding domains. nih.govnih.gov Specifically, fluorescent antagonists for δ-opioid receptors were developed that could be used to study receptor distribution and internalization via confocal laser scanning microscopy. nih.gov Peptides incorporating the 6-DMN fluorophore have also been designed to monitor protein-protein interactions, as demonstrated in studies with Crk SH2, Abl SH2, and PI3K SH2 domains. nih.gov

The future will see the application of these probes to a wider range of protein-protein interactions, enzyme activity assays, and nucleic acid sensing. Their sensitivity to the hydrophobicity of their environment makes them particularly well-suited for studying membrane proteins and lipid-protein interactions, which are notoriously difficult to investigate with other methods.

Integration with Advanced Analytical and Imaging Platforms

The integration of this compound probes with state-of-the-art analytical and imaging technologies promises to yield unprecedented insights into complex biological processes. Their utility in confocal laser scanning microscopy has already been established for visualizing the distribution and internalization of δ-opioid receptors. nih.gov

Future work will likely involve the use of these probes in super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) and PALM (Photoactivated Localization Microscopy), to visualize biological structures at the nanoscale. Furthermore, their unique spectral properties could be leveraged in fluorescence lifetime imaging microscopy (FLIM) to provide an additional layer of information about the fluorophore's local environment, independent of its concentration. The development of optofluidic sensors, which combine optical detection with microfluidic sample handling, represents another exciting frontier for the application of these probes in high-throughput screening and diagnostics. mdpi.com

Development of Optically Tunable and Responsive Chemical Sensors

The pronounced solvatochromism of this compound derivatives makes them ideal candidates for the development of optically tunable and responsive chemical sensors. nih.gov These "optoelectronic noses" can be designed to detect a wide range of analytes with high sensitivity and specificity. rsc.org

A notable application is the creation of ratiometric sensors. Peptides incorporating the 6-DMN fluorophore have been shown to act as ratiometric sensors for SH2 domains. nih.gov Upon binding, a significant increase in the quantum yield of the long-wavelength emission band is observed, while a shorter-wavelength band remains relatively constant. nih.gov This ratiometric response provides a built-in correction for variations in probe concentration and excitation intensity, leading to more robust and reliable measurements.

Future research will focus on designing sensors for a broader range of analytes, including metal ions, pH, and specific metabolites. The development of sensor arrays, where multiple different naphthimidamide-based sensors are used in parallel, could enable the "fingerprinting" of complex mixtures and provide a powerful tool for diagnostics and environmental monitoring. rsc.org

Contributions to Fundamental Understanding of Fluorophore-Environment Interactions

The dramatic response of this compound derivatives to their local environment provides a powerful model system for studying the fundamental principles of fluorophore-environment interactions. The fluorescence of 6-DMN is significantly red-shifted in polar protic environments, with the maximum emission wavelength shifting by over 100 nm from toluene (B28343) (491 nm) to water (592 nm). nih.gov Concurrently, the fluorescence quantum yield plummets by more than 100-fold from chloroform (B151607) (0.225) to water (0.002). nih.gov

This extreme sensitivity is attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar environments, which provides a non-radiative decay pathway. A deeper understanding of the factors that govern this process will be invaluable for the rational design of new and improved fluorescent probes.

Future studies will likely employ a combination of advanced spectroscopic techniques, such as time-resolved fluorescence spectroscopy, and high-level quantum chemical calculations to further elucidate the photophysical behavior of these molecules. By systematically modifying the structure of the naphthimidamide core and the electron-donating and -withdrawing groups, researchers can fine-tune the photophysical properties of these fluorophores to create probes with tailored responses for specific applications.

Table of Spectroscopic Properties of 6-N,N-dimethylamino-2,3-naphthalimide (6-DMN) in Different Solvents

| Solvent | Emission Maximum (nm) | Quantum Yield (Φ) |

| Toluene | 491 | - |

| Chloroform | - | 0.225 |

| Water | 592 | 0.002 |

Data sourced from a study on the photophysical and biological applications of 6-DMN. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.